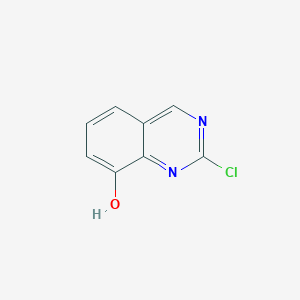

2-Chloroquinazolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGXMBUPVURGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-10-6 | |

| Record name | 2-Chloro-8-quinazolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloroquinazolin-8-ol chemical properties and structure

An In-depth Technical Guide to 2-Chloroquinazolin-8-ol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a privileged scaffold in the landscape of drug discovery. Nature itself has utilized this core in various alkaloids, but its true potential has been unlocked through synthetic chemistry. The versatility of the quinazoline framework allows for functionalization at multiple positions, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties. This has led to the development of numerous clinically successful drugs, including treatments for hypertension (Prazosin), cancer (Gefitinib, Erlotinib), and post-traumatic stress disorder.

This guide focuses on a specific, highly valuable derivative: This compound . The strategic placement of a reactive chloro group at the 2-position and a hydroxyl group at the 8-position makes this molecule a uniquely powerful building block. The chloro moiety serves as an excellent electrophilic handle for introducing diverse substituents via nucleophilic substitution, while the phenolic hydroxyl group offers a site for modulation of solubility, hydrogen bonding capabilities, and further derivatization. Understanding the nuanced properties and reactivity of this intermediate is paramount for researchers aiming to leverage its potential in constructing novel, biologically active compounds.

Core Molecular Profile: Structure and Physicochemical Properties

This compound is a solid organic compound whose structure is defined by the quinazoline core substituted with a chlorine atom at the C2 position and a hydroxyl group at the C8 position.

Caption: Chemical structure of this compound.

The inherent asymmetry and distinct reactivity of its functional groups make it a cornerstone intermediate for building molecular complexity.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 953039-10-6 | [1][2][3][4] |

| Molecular Formula | C₈H₅ClN₂O | [1][2] |

| Molecular Weight | 180.59 g/mol | [1][5] |

| Physical Form | Solid, White powder | [3] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 325.3 ± 24.0 °C at 760 mmHg | |

| Storage Conditions | Room temperature or 2-8°C, sealed in a dry environment | [3][4][5] |

| IUPAC Name | This compound | [1] |

| SMILES | OC1=CC=CC2=CN=C(Cl)N=C12 | [1] |

Spectroscopic Signature

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Three protons on the carbocyclic ring will appear as a coupled system (doublet, triplet, doublet). The C4-proton will likely appear as a singlet further downfield. The phenolic -OH proton will be a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will display eight signals for the aromatic carbons. The C2 carbon, bonded to both chlorine and nitrogen, will be significantly deshielded. The C8 carbon, attached to the hydroxyl group, will also show a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C=N stretching (~1610-1630 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal molecular ion peak will be at m/z = 180, with a corresponding [M+2]+ peak at m/z = 182.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility and predictable reactivity, which allows for its use as a scaffold in divergent synthetic strategies.

Proposed Synthetic Pathway

While this compound is commercially available, a plausible and robust laboratory synthesis can be envisioned starting from 2-aminobenzoic acid derivatives, a common strategy for quinazolinone construction.[9] A key step involves the formation of the quinazoline core followed by chlorination.

Protocol: Synthesis of this compound

Step 1: Synthesis of Quinazoline-2,8-diol

-

Rationale: This initial step constructs the core heterocyclic system. Using a readily available substituted anthranilic acid and a cyclizing agent like urea or cyanogen bromide establishes the quinazoline framework.

-

Procedure:

-

To a stirred suspension of 2-amino-3-hydroxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., dioxane), add cyanogen bromide (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with an aqueous base (e.g., NaHCO₃).

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate quinazoline-2,8-diol.

-

Step 2: Chlorination of Quinazoline-2,8-diol

-

Rationale: The conversion of the 2-hydroxy (or its tautomeric 2-oxo form) to the 2-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation. A similar procedure is used to convert 2,8-quinolinediol to 2-chloro-8-hydroxyquinoline.[10]

-

Procedure:

-

Carefully add quinazoline-2,8-diol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should gradually dissolve.

-

After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Adjust the pH to ~7-8 with a concentrated base solution (e.g., NaOH or NH₄OH) while cooling in an ice bath.

-

The crude this compound will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

-

The Dichotomy of Reactivity: C2-Chloride and C8-Hydroxyl

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. The C2-chloro is an electrophilic center, while the C8-hydroxyl is a nucleophilic/acidic center.

References

- 1. 2-Chloro-8-quinazolinol 95% | CAS: 953039-10-6 | AChemBlock [achemblock.com]

- 2. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]

- 3. 2-Chloro-quinazolin-8-ol, CasNo.953039-10-6 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. This compound - CAS:953039-10-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]

- 6. 2-Chloroquinolin-8-ol | C9H6ClNO | CID 274878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]

- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-chloroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

Synthesis pathways for 2-Chloroquinazolin-8-ol

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinazolin-8-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on a logical two-step synthesis commencing with the construction of the quinazolinone core, followed by a targeted chlorination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful synthesis.

Introduction to this compound

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound, in particular, serves as a key intermediate, providing two reactive sites for further functionalization: the C2-chloro substituent, which is susceptible to nucleophilic displacement, and the C8-hydroxyl group, which can be modified through various etherification or esterification reactions. This dual functionality makes it an exceptionally versatile precursor for creating diverse molecular libraries aimed at discovering novel therapeutic agents.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the C-Cl bond as the primary disconnection. This points to an 8-hydroxy-substituted quinazolinone as the immediate precursor. The quinazolinone ring itself can be disconnected through the amide bonds, leading back to a suitably substituted anthranilamide derivative and a one-carbon carbonyl source. This strategy is efficient as it builds the heterocyclic core and sets the stage for the final chlorination in a convergent manner.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Pathway

The recommended forward synthesis is a two-step process that is both logical and grounded in well-established heterocyclic chemistry principles. It involves the initial formation of the key intermediate, 8-Hydroxyquinazolin-2(1H)-one, followed by a dehydroxy-chlorination reaction to yield the final product.

Step 1: Synthesis of 8-Hydroxyquinazolin-2(1H)-one

Principle & Rationale: The formation of the quinazolinone ring is achieved via a cyclocondensation reaction. The chosen starting material, 2-amino-3-hydroxybenzamide, possesses the necessary functionalities in the correct ortho arrangement: an amine for one cyclization and an amide for the other. A one-carbon carbonyl equivalent is required to close the ring. While phosgene is effective, it is a highly toxic gas. A superior alternative is triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that serves as a safer in-situ source of phosgene.[7][8] The reaction proceeds by initial acylation of the aromatic amine, followed by an intramolecular nucleophilic attack by the amide nitrogen onto the newly formed carbonyl group, leading to ring closure and elimination of HCl.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-hydroxybenzamide (1.0 eq) and anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

-

Reagent Addition: Cool the resulting suspension to 0 °C in an ice bath. In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add the triphosgene solution dropwise to the stirred suspension over 30 minutes. Caution: This reaction releases HCl gas.

-

Reaction Progression: After the addition is complete, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 8-Hydroxyquinazolin-2(1H)-one as a solid.

Step 2: Chlorination to this compound

Principle & Rationale: The conversion of the 2-oxo group of the quinazolinone to the 2-chloro group is a critical transformation. This reaction leverages the lactam-lactim tautomerism inherent to the quinazolinone system. The lactim tautomer, 8-hydroxy-quinazolin-2-ol, possesses a hydroxyl group that can be substituted. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydroxy-chlorination.[2][9] It acts as both a chlorinating agent and a powerful dehydrating agent, driving the reaction to completion. The reaction mechanism involves the initial phosphorylation of the hydroxyl group of the lactim tautomer, creating an excellent phosphonate leaving group, which is subsequently displaced by a chloride ion.[9] Heating is typically required to overcome the activation energy for this substitution.[9]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 8-Hydroxyquinazolin-2(1H)-one (1.0 eq) from the previous step.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base can be added to facilitate the reaction, though it often proceeds well without.[10][11]

-

Reaction Progression: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extreme caution is required for this step. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Isolation and Purification: The product will precipitate as a solid. Neutralize the acidic solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Data Summary

The following tables summarize the typical reagents and conditions for the described two-step synthesis. Yields are representative and may vary based on scale and specific reaction optimization.

Table 1: Synthesis of 8-Hydroxyquinazolin-2(1H)-one

| Parameter | Value |

| Starting Material | 2-amino-3-hydroxybenzamide |

| Key Reagent | Triphosgene |

| Base | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 75-85% |

Table 2: Chlorination to this compound

| Parameter | Value |

| Starting Material | 8-Hydroxyquinazolin-2(1H)-one |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Solvent | Neat POCl₃ |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 3-6 hours |

| Typical Yield | 80-90% |

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from the starting materials to the final product.

Caption: Overall synthetic workflow for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the cyclization of 2-amino-3-hydroxybenzamide followed by chlorination with phosphorus oxychloride. This pathway utilizes readily available or preparable starting materials and employs standard, scalable organic chemistry transformations. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to obtain high yields of this versatile chemical intermediate, thereby facilitating downstream efforts in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.za [scielo.org.za]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers [mdpi.com]

- 8. Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Chloroquinazolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinazolin-8-ol is a heterocyclic organic compound belonging to the quinazoline class. While direct, extensive research on the specific mechanism of action of this compound is not widely published, its structural features and the known biological activities of related quinazoline and 8-hydroxyquinoline derivatives suggest several potential molecular pathways of interest. This guide synthesizes available information to propose a primary hypothesized mechanism of action centered on the inhibition of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical regulator of the cellular response to hypoxia. This hypothesis is presented within the broader context of other potential mechanisms for quinazoline-based compounds. This document provides a detailed exploration of the VHL-HIF-1α signaling axis, experimental protocols to validate potential VHL inhibitors, and the therapeutic implications of such a mechanism, particularly in the burgeoning field of targeted protein degradation.

Introduction to this compound and Its Therapeutic Potential

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Compounds incorporating the 8-hydroxyquinoline moiety are also known for their diverse biological activities, often linked to their metal-chelating properties[3][4]. The combination of these structural features in this compound suggests a high potential for biological activity.

Given the intense focus in modern drug discovery on modulating protein-protein interactions and the ubiquitin-proteasome system, a compelling hypothesized mechanism of action for a novel quinazoline derivative like this compound is the inhibition of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VHL is a crucial component of the cellular oxygen-sensing machinery and a high-interest target for the development of therapeutics for cancer and other diseases[5][6]. Small molecule ligands of VHL are not only being investigated as direct inhibitors but are also fundamental components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality[7][8].

This guide will proceed with an in-depth exploration of the VHL inhibition hypothesis, providing the necessary scientific background and experimental frameworks for its investigation.

The VHL-HIF-1α Signaling Pathway: The Hypothesized Target

Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein acts as the substrate recognition component of an E3 ubiquitin ligase complex.[6][9] Its primary substrate is the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen (hypoxia)[1][10].

The key steps in this regulatory pathway are:

-

Prolyl Hydroxylation of HIF-1α : In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α[6].

-

VHL Recognition and Binding : The hydroxylated HIF-1α is then recognized and bound by the beta-domain of the VHL protein[11].

-

Ubiquitination and Degradation : This binding event leads to the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome. This keeps HIF-1α levels low under normoxic conditions[1][10].

In hypoxic conditions, the lack of oxygen as a co-substrate for PHD enzymes prevents HIF-1α hydroxylation. Consequently, VHL cannot recognize and bind HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival[12][13]. In certain cancers, such as renal cell carcinoma, mutations in the VHL gene lead to constitutive stabilization of HIF-1α, promoting tumor growth[11].

Figure 1: The VHL-HIF-1α signaling pathway in normoxia and hypoxia.

Proposed Mechanism of Action: Inhibition of the VHL:HIF-1α Interaction

It is hypothesized that this compound functions as a small molecule inhibitor of the VHL:HIF-1α protein-protein interaction. By binding to VHL, likely in the same pocket that recognizes the hydroxylated proline residue of HIF-1α, the compound would competitively block the binding of HIF-1α to VHL, even under normoxic conditions. This would lead to the stabilization and accumulation of HIF-1α, mimicking a hypoxic response.

This mechanism has several therapeutic implications:

-

Ischemia and Anemia : By inducing the expression of HIF-1α target genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF), VHL inhibitors could be beneficial in treating conditions such as anemia and ischemic diseases[10].

-

PROTAC Development : As a VHL ligand, this compound could be a valuable warhead for the development of PROTACs. In a PROTAC molecule, one end binds to the target protein of interest for degradation, while the other end binds to an E3 ligase like VHL, bringing the two into proximity and inducing the degradation of the target protein[7][8].

Experimental Validation of VHL Inhibition

A series of biochemical, biophysical, and cell-based assays are required to validate a compound as a VHL inhibitor.

Biochemical and Biophysical Assays for Direct Binding

These assays confirm direct engagement of the compound with the VHL protein.

| Assay Technique | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH) |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Association (kon) and dissociation (koff) rates, Kd |

| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled HIF-1α peptide upon displacement by the test compound from the VHL complex. | IC50 (concentration for 50% inhibition) |

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol outlines a method to determine the ability of a test compound to disrupt the VHL:HIF-1α interaction.

-

Reagents and Materials :

-

Recombinant VHL/Elongin B/Elongin C (VCB) complex.

-

Fluorescently labeled peptide corresponding to the oxygen-dependent degradation domain of HIF-1α (e.g., FITC-labeled HIF-1α peptide).

-

Test compound (this compound) dissolved in DMSO.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure :

-

Prepare a serial dilution of the test compound in DMSO, and then dilute into the assay buffer.

-

In the microplate, add a fixed concentration of the VCB complex and the fluorescently labeled HIF-1α peptide.

-

Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known VHL inhibitor (positive control).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis :

-

Calculate the degree of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for the Fluorescence Polarization (FP) competition assay.

Cell-Based Assays for Target Engagement and Downstream Effects

These assays confirm that the compound can enter cells and modulate the VHL-HIF-1α pathway.

Protocol 2: Western Blot for HIF-1α Stabilization

This protocol is used to quantify the levels of HIF-1α protein in cells following treatment with the test compound.

-

Materials :

-

Cell line (e.g., HeLa or a relevant cancer cell line).

-

Test compound (this compound).

-

DMSO (vehicle control).

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against HIF-1α and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody.

-

-

Procedure :

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of the test compound or DMSO for a specified time (e.g., 4-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies for HIF-1α and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis :

-

Quantify the band intensities for HIF-1α and the loading control.

-

Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α levels.

-

Protocol 3: Quantitative PCR (qPCR) for HIF-1α Target Gene Expression

This protocol measures the mRNA levels of HIF-1α target genes to confirm functional pathway activation.

-

Materials :

-

Cell line treated as in Protocol 2.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR primers for HIF-1α target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., GAPDH).

-

qPCR master mix.

-

Real-time PCR system.

-

-

Procedure :

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the specific primers for the target and housekeeping genes.

-

-

Data Analysis :

-

Calculate the change in expression of the target genes relative to the housekeeping gene using the ΔΔCt method.

-

Determine the fold change in gene expression in compound-treated cells compared to vehicle-treated cells.

-

Alternative Mechanisms of Action for Quinazoline Derivatives

While VHL inhibition is a compelling hypothesis, the quinazoline scaffold is known to interact with other biological targets. It is crucial for a comprehensive investigation to consider these alternatives.

-

Kinase Inhibition : Many FDA-approved drugs with a quinazoline core, such as gefitinib and erlotinib, are inhibitors of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family[14]. The structure of this compound could potentially fit into the ATP-binding pocket of various kinases. Kinase panel screening would be a necessary step to rule out or identify off-target activities.

-

PARP Inhibition : Some quinazolinone derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA damage repair[15].

-

Other Targets : Quinazoline derivatives have been reported to inhibit a variety of other targets, including dihydrofolate reductase and tubulin polymerization[15].

Conclusion and Future Directions

This compound is a compound with significant potential for biological activity due to its quinazoline and 8-hydroxyquinoline moieties. This guide has outlined a detailed, albeit hypothesized, mechanism of action centered on the inhibition of the VHL E3 ligase. The provided experimental protocols offer a clear roadmap for the validation of this hypothesis, from direct binding assays to cellular target engagement and functional outcome studies.

Future research should focus on a multi-pronged approach:

-

Synthesis and Characterization : If not already available, the synthesis and full chemical characterization of this compound are the first critical steps.

-

In Vitro Validation : The core hypothesis of VHL inhibition should be tested using the biochemical and biophysical assays described.

-

Cellular Activity : The ability of the compound to stabilize HIF-1α and induce downstream gene expression in relevant cell lines must be confirmed.

-

Selectivity Profiling : To ensure the proposed mechanism is the primary mode of action, broad screening against other potential targets, particularly kinases, is essential.

-

Structure-Activity Relationship (SAR) Studies : If VHL inhibition is confirmed, SAR studies involving analogs of this compound can be initiated to optimize potency and selectivity.

By following this structured approach, researchers and drug development professionals can rigorously investigate the mechanism of action of this compound and unlock its full therapeutic potential.

References

- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological HIF2α inhibition improves VHL disease–associated phenotypes in zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of drugs targeting hypoxia‐inducible factor against tumor cells with VHL mutation: Story of 127 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Chloroquinazolin-8-ol: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in the development of modern therapeutics.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure" in medicinal chemistry.[3] A vast body of research demonstrates that quinazoline derivatives possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The biological outcomes of these derivatives are profoundly influenced by the nature and position of substituents on the quinazoline core.[3] This guide focuses on a specific, yet under-explored derivative, 2-Chloroquinazolin-8-ol, to delineate its potential biological activities based on established structure-activity relationships (SAR) and the known bioactivities of closely related analogues. While direct experimental data on this specific molecule is nascent, this paper aims to provide a predictive framework for its therapeutic potential, guiding future research and development.

Chemical Profile of this compound

| Property | Value | Source |

| CAS Number | 953039-10-6 | [6] |

| Molecular Formula | C₈H₅ClN₂O | [6] |

| Molecular Weight | 180.59 g/mol | [5] |

| Physical Form | Solid | [6] |

| Boiling Point | 325.3±24.0 °C at 760 mmHg | [6] |

| Storage Temperature | 4°C | [6] |

Anticipated Biological Activity I: Anticancer Potential

The quinazoline scaffold is a well-established pharmacophore in oncology, with several derivatives approved as anticancer drugs (e.g., Gefitinib, Erlotinib).[7] The potential anticancer activity of this compound can be inferred from the individual and synergistic contributions of its key structural features.

Mechanistic Hypothesis: A Multi-pronged Approach

-

Enzyme Inhibition: The 2-chloro substitution makes the C2 position of the quinazoline ring highly susceptible to nucleophilic substitution. This reactivity can be exploited to design covalent inhibitors of key oncogenic kinases. Many successful kinase inhibitors are based on the quinazoline scaffold, targeting enzymes like EGFR, VEGFR, and others involved in tumor growth and proliferation.[7] The 8-hydroxy group may also contribute to binding within the ATP-binding pocket of these enzymes through hydrogen bonding.

-

Metal Ion Chelation and ROS Induction: The 8-hydroxyquinoline motif is a known potent chelator of metal ions, such as iron and copper, which are essential for cancer cell proliferation.[4] Sequestration of these metals can disrupt critical enzymatic processes and induce oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to apoptosis. It is highly probable that the 8-hydroxy group in this compound imparts similar metal-chelating capabilities.

-

DNA Intercalation: Some quinazoline derivatives have been shown to exert their cytotoxic effects by intercalating with DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells.[7] The planar structure of the quinazoline ring system is conducive to such interactions.

}

Suggested Experimental Workflow: In Vitro Anticancer Evaluation

}

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Biological Activity II: Antimicrobial Potential

The quinazoline and 8-hydroxyquinoline scaffolds are independently recognized for their antimicrobial properties. Their combination in this compound suggests a strong potential for antibacterial and antifungal activity. Structure-activity relationship studies have indicated that the presence of a halogen atom at the 6 or 8 position of the quinazolinone ring can enhance antimicrobial activities.

Mechanistic Hypothesis: Disruption of Essential Bacterial Processes

-

Metal Ion Chelation: Similar to its proposed anticancer mechanism, the 8-hydroxy moiety can chelate essential metal ions (e.g., Fe²⁺, Mg²⁺, Mn²⁺) that are critical cofactors for bacterial enzymes involved in respiration and DNA replication.[4] This deprivation of essential nutrients can lead to bacteriostatic or bactericidal effects.

-

Enzyme Inhibition: The compound may inhibit key bacterial enzymes. For instance, some quinazoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

-

Cell Wall/Membrane Disruption: The lipophilic nature of the quinazoline ring system may facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

}

Suggested Experimental Workflow: Antimicrobial Susceptibility Testing

}

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Future Directions and Conclusion

This compound stands as a promising, yet uncharacterized, scaffold for the development of novel therapeutic agents. The structural amalgamation of a reactive 2-chloroquinazoline core and a metal-chelating 8-hydroxy moiety strongly suggests a dual potential for anticancer and antimicrobial activities. The hypotheses and experimental frameworks presented in this guide are intended to serve as a foundational roadmap for researchers in drug discovery. Rigorous synthesis, purification, and biological evaluation are now required to validate these predictions and unlock the full therapeutic potential of this intriguing molecule. The exploration of derivatives, particularly through nucleophilic substitution at the C2 position, could further lead to the optimization of potency and selectivity, paving the way for a new class of quinazoline-based therapeutics.

References

- 1. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 2. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]

- 5. This compound | 953039-10-6 [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold in Modern Chemistry

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloroquinazolin-8-ol

Quinazoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their diverse therapeutic applications and presence in over 200 naturally occurring alkaloids.[1] The fusion of a benzene ring with a pyrimidine ring creates a privileged scaffold that exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] this compound (CAS: 953039-10-6; Molecular Formula: C₈H₅ClN₂O) is a specific derivative that holds potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3]

This technical guide provides a predictive but comprehensive overview of the key spectroscopic data points required for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, the following sections are structured not merely to present data, but to explain the underlying principles and experimental considerations necessary for researchers in medicinal chemistry and drug development. We will delve into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures, providing both predicted data and the robust experimental protocols required to obtain them.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, with standardized atom numbering for NMR assignments, is presented below. This numbering will be used consistently throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is the first line of analysis for structural elucidation. The predicted spectrum for this compound in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom, alongside the electron-donating hydroxyl group, creates a unique electronic environment for each proton.

Predicted ¹H NMR Data

The expected chemical shifts (δ) and coupling patterns are summarized below. These predictions are based on established principles and data from analogous quinazoline structures.[4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~8.5 - 8.7 | Singlet (s) | N/A | Located on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, leading to a significant downfield shift. |

| H-5 | ~7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho-coupled to H-6 and meta-coupled to H-7. Deshielded by the adjacent pyrimidine ring. |

| H-6 | ~7.3 - 7.5 | Triplet (t) | J ≈ 8.0 | Ortho-coupled to both H-5 and H-7, resulting in a triplet pattern. |

| H-7 | ~7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho-coupled to H-6 and meta-coupled to H-5. Shielded relative to H-5 due to the influence of the -OH group at C-8. |

| 8-OH | ~10.0 - 11.0 | Broad Singlet (br s) | N/A | Phenolic proton, chemical shift is concentration-dependent and the signal is often broad due to exchange. |

Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[4]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate all signals and analyze multiplicities and coupling constants.

-

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides critical information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 | ~158 - 162 | Attached to a halogen (Cl) and two nitrogen atoms, resulting in a strong downfield shift. |

| C-4 | ~150 - 154 | Iminic carbon adjacent to N-3, highly deshielded. |

| C-8a | ~148 - 150 | Quaternary carbon at the ring junction, bonded to N-1 and C-8. |

| C-8 | ~145 - 148 | Aromatic carbon bonded to the electron-donating -OH group. |

| C-4a | ~140 - 144 | Quaternary carbon at the ring junction. |

| C-6 | ~128 - 132 | Aromatic CH carbon. |

| C-5 | ~122 - 126 | Aromatic CH carbon. |

| C-7 | ~115 - 120 | Aromatic CH carbon, shielded by the adjacent -OH group. |

Protocol for ¹³C NMR Data Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹³C acquisition with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

-

-

DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to confirm carbon types (CH₃/CH signals positive, CH₂ negative in DEPT-135; only CH signals appear in DEPT-90).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which further validates the structure.

Predicted Mass Spectrometry Data (ESI+)

For a molecule like this compound, Electrospray Ionization in positive mode (ESI+) is a suitable technique.

| m/z Value | Assignment | Rationale |

| 181.02 | [M+H]⁺ | Protonated molecular ion for the ³⁵Cl isotope. This should be the base peak. |

| 183.02 | [M+H+2]⁺ | Protonated molecular ion for the ³⁷Cl isotope. The intensity should be approximately one-third of the m/z 181 peak, a characteristic signature for a monochlorinated compound. |

| 153.03 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the quinazolinone-like structure. |

| 145.03 | [M+H - HCl]⁺ | Loss of hydrogen chloride, a common fragmentation pathway for chlorinated heterocycles. |

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement.[5]

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. The high-resolution capability will allow for the determination of the elemental composition.[5]

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR and MS techniques. This guide provides a robust, predictive framework for its spectroscopic profile. The ¹H NMR spectrum is expected to show four distinct aromatic signals and a phenolic proton. The ¹³C NMR will reveal eight unique carbon environments. Finally, high-resolution mass spectrometry will confirm the molecular formula C₈H₅ClN₂O through the characteristic isotopic pattern of the protonated molecular ion at m/z 181/183. These predicted data and protocols offer a comprehensive roadmap for any researcher or scientist working with this important heterocyclic compound.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. 2-Chloro-quinazolin-8-ol, CasNo.953039-10-6 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 2-Chloroquinazolin-8-ol (CAS 953039-10-6): Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroquinazolin-8-ol (CAS: 953039-10-6), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The quinazoline ring system is a well-established "privileged structure," forming the core of numerous pharmacologically active agents.[1][2] This document details the physicochemical properties, safety profile, a plausible synthetic pathway, and the mechanistic rationale for its reactivity. Furthermore, it explores the compound's primary application as a versatile synthetic intermediate for the development of novel molecular entities, supported by detailed experimental protocols and expected analytical characterizations. The insights provided are intended to equip researchers with the foundational knowledge required to effectively utilize this valuable building block in drug discovery and materials science.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The fusion of benzene and pyrimidine rings gives rise to the quinazoline nucleus, a scaffold that has garnered immense attention in pharmaceutical research.[3] Its planarity and versatile synthetic accessibility allow it to engage in a wide array of molecular interactions with biological targets.[3] Consequently, quinazoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] The clinical success of several quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the therapeutic potential of this heterocyclic core.[4]

This compound emerges as a strategically important intermediate within this class. The chloro-substituent at the C2 position acts as a proficient leaving group, enabling nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, providing a direct route to introduce diverse functional groups and build extensive libraries of novel quinazoline analogues for biological screening.[6][7] The 8-hydroxy group offers an additional site for modification or a key pharmacophoric feature for target binding. This guide serves to elucidate the technical attributes of this compound, positioning it as a key tool for advancing modern drug discovery programs.

Physicochemical and Safety Data

A clear understanding of a compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Properties of this compound

The key physicochemical data for this compound are summarized below.[8][9][10]

| Property | Value | Source(s) |

| CAS Number | 953039-10-6 | [8][9] |

| IUPAC Name | This compound | [9] |

| Molecular Formula | C₈H₅ClN₂O | [9] |

| Molecular Weight | 180.59 g/mol | [9] |

| Appearance | Solid, White powder | [10] |

| Purity | Commonly available as ≥95% | [8][9] |

| Boiling Point | 325.3 ± 24.0 °C at 760 mmHg | [8] |

| InChI Key | NFLGXMBUPVURGA-UHFFFAOYSA-N | [8] |

| Storage | Store at 2-8°C, sealed, in a dry, inert atmosphere | [10] |

Safety Profile

This compound is classified as a toxic substance and must be handled with appropriate precautions in a controlled laboratory environment.[8]

| GHS Information | Details |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |

| Precautionary Codes | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361, P405, P501 |

Data sourced from vendor safety information.[8] Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling.

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this compound are not widely published, a chemically sound pathway can be proposed based on established quinoline and quinazoline chemistry. The most logical approach involves the chlorination of a corresponding quinazolinone precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 8-hydroxyquinazolin-2(1H)-one. This precursor can be chlorinated using a standard agent like phosphorus oxychloride (POCl₃), which is effective for converting cyclic amide/enol systems into their chloro-derivatives. This reaction proceeds by activating the carbonyl oxygen, followed by nucleophilic attack from the chloride ion.

Caption: Proposed synthesis of this compound.

Mechanistic Considerations

The chlorination of the quinazolinone tautomer (8-hydroxyquinazolin-2-ol) with POCl₃ is a well-established transformation. The lone pair on the heterocyclic nitrogen atom attacks the electrophilic phosphorus atom of POCl₃, initiating the reaction. The carbonyl oxygen is effectively converted into a better leaving group. Subsequent elimination and attack by a chloride ion result in the formation of the C-Cl bond at the 2-position, yielding the final product.

Reactivity and Application as a Synthetic Intermediate

The primary value of this compound in research lies in its utility as a versatile building block. The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C2 position, making it susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. By reacting this compound with various primary or secondary amines, for example, researchers can rapidly generate a diverse library of 2-amino-8-hydroxyquinazoline derivatives for structure-activity relationship (SAR) studies. This strategy is a cornerstone of modern medicinal chemistry for optimizing lead compounds.[7][11]

Caption: Application as a versatile synthetic intermediate.

Experimental Protocols

The following sections provide a hypothetical but detailed protocol for the synthesis and characterization of this compound.

Proposed Synthesis of this compound

This protocol is based on analogous chemical transformations and should be adapted and optimized under strict safety protocols.[12]

-

Reagents and Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-hydroxyquinazolin-2(1H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask under a nitrogen atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

-

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

A precipitate should form. If not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

-

Purification:

-

If a precipitate formed, filter the solid, wash with cold water, and dry under vacuum.

-

If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Analytical Characterization (Expected Results)

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinazoline ring. A broad singlet, which may exchange with D₂O, is anticipated for the hydroxyl (-OH) proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight unique carbon signals, including those for the aromatic and heterocyclic rings. The carbon atom attached to the chlorine (C2) will appear in a characteristic region.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected, including a broad O-H stretch (~3400-3200 cm⁻¹), C=N and C=C stretching frequencies for the heterocyclic and aromatic rings (~1620-1450 cm⁻¹), and a C-Cl stretch (~800-600 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is definitive for a compound containing a single chlorine atom. For C₈H₅ClN₂O, the expected m/z would be ~180.01 for the ³⁵Cl isotope and ~182.01 for the ³⁷Cl isotope.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its strategic placement of a reactive chloro group on the privileged quinazoline scaffold provides a robust platform for synthetic diversification. Researchers can leverage its well-defined reactivity to construct novel molecular architectures aimed at a wide range of biological targets. This guide has provided the core technical information—from properties and safety to synthesis and application—to facilitate the confident and innovative use of this compound in advancing chemical and pharmaceutical research.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijirt.org [ijirt.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 6. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 953039-10-6 [sigmaaldrich.com]

- 9. 2-Chloro-8-quinazolinol 95% | CAS: 953039-10-6 | AChemBlock [achemblock.com]

- 10. 2-Chloro-quinazolin-8-ol, CasNo.953039-10-6 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-chloroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

Technical Guide: A Framework for the In Vitro Screening of 2-Chloroquinazolin-8-ol Derivatives

Foreword: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This nitrogen-containing heterocyclic system is present in numerous natural alkaloids and serves as the foundational scaffold for a multitude of clinically approved drugs. Derivatives of quinazoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Notably, the quinazoline scaffold has proven exceptionally fruitful in the development of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. Several successful anticancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) kinase.

This guide focuses on a specific, synthetically accessible starting point: the 2-Chloroquinazolin-8-ol scaffold. The chloro-substituent at the 2-position serves as a versatile chemical handle for nucleophilic substitution, allowing for the rapid generation of diverse chemical libraries. The 8-hydroxy group offers another point for modification or can play a key role in target engagement. This document provides a robust, field-proven framework for the in vitro screening of novel derivatives built from this core, with a strategic focus on identifying potent and selective kinase inhibitors.

Part 1: The Screening Cascade - A Strategic Funnel from Hits to Leads

A successful screening campaign is not a single experiment but a multi-stage, logical funnel designed to efficiently identify promising compounds while systematically eliminating unsuitable ones. The causality behind this cascade is resource optimization: high-throughput, cost-effective biochemical assays are used for primary screening of large libraries, while more complex and resource-intensive cell-based assays are reserved for validating and characterizing the initial "hits."

Our strategy is grounded in identifying compounds that first engage a specific molecular target (a kinase) and then demonstrate a desired effect in a relevant cellular context.

Caption: The In Vitro Screening Cascade Workflow.

Part 2: Primary Screening - Interrogating the Molecular Target

The primary screen is the first critical filter. Its purpose is to rapidly and accurately assess the ability of every compound in the library to inhibit the activity of a chosen molecular target. Given the well-documented activity of quinazolines as kinase inhibitors, a purified recombinant kinase, such as EGFR, is an authoritative and logical choice for the initial target.

Rationale for Assay Selection: Luminescence vs. Fluorescence

The choice of assay format is critical for data integrity. While fluorescence-based assays are common, they are susceptible to interference from test compounds that are themselves fluorescent (autofluorescence), a known characteristic of some heterocyclic scaffolds. This can lead to false positives or negatives.

Therefore, a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is the recommended format. This technology quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is generated by a secondary enzymatic reaction, temporally separated from the primary kinase reaction, which significantly reduces the likelihood of compound interference.

**Experimental Protocol

An Investigative Guide to 2-Chloroquinazolin-8-ol: A Scoping Review and Experimental Blueprint for its Potential as a PARP-1 Inhibitor

Abstract: Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA Damage Response (DDR) and a clinically validated target in oncology, particularly for cancers harboring defects in homologous recombination. The therapeutic landscape is currently dominated by several approved PARP inhibitors, yet the quest for novel chemical scaffolds with improved potency, selectivity, and differentiated mechanisms of action remains a key objective in drug discovery. Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This guide introduces 2-Chloroquinazolin-8-ol, a sparsely characterized quinazoline derivative, as a compelling candidate for investigation as a PARP-1 inhibitor.[3] We present the foundational scientific rationale for this hypothesis, grounded in the established role of PARP-1 in cancer and the structural attributes of the quinazoline core. This document provides a comprehensive, in-depth experimental blueprint designed for researchers and drug development professionals, detailing the necessary protocols from chemical synthesis to biochemical and cellular validation, to systematically evaluate the potential of this compound as a novel therapeutic agent.

Part 1: The Therapeutic Rationale - PARP-1 in Oncology

The Central Role of PARP-1 in the DNA Damage Response (DDR)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[4][5] Its primary function is to detect and signal the presence of DNA single-strand breaks (SSBs), a common form of DNA damage.[6][7] Upon binding to a DNA break, PARP-1 undergoes a conformational change that activates its catalytic domain. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site, a process called PARylation.[8][9] This burst of PARylation serves two main purposes:

-

Signaling Scaffold: The negatively charged PAR chains act as a scaffold, recruiting a multitude of other DNA repair proteins, such as XRCC1 and DNA Ligase III, to the lesion.[8][10]

-

Chromatin Remodeling: PARylation helps to decondense the local chromatin structure, making the damaged DNA more accessible to the repair machinery.[11]

By orchestrating this rapid response, PARP-1 is essential for the efficient repair of SSBs, primarily through the Base Excision Repair (BER) pathway, thereby maintaining genomic integrity.[5][6][9]

Mechanism of Action of PARP Inhibitors

PARP inhibitors (PARPi) exert their anticancer effects through two primary, interconnected mechanisms.[12]

-

Catalytic Inhibition: The foundational mechanism is competitive inhibition at the NAD+ binding site of the PARP-1 catalytic domain.[8] By blocking the synthesis of PAR chains, the inhibitor prevents the recruitment of the DNA repair machinery. Consequently, SSBs are not repaired efficiently.[13]

-

PARP Trapping: A more potent cytotoxic mechanism for many PARP inhibitors is the "trapping" of the PARP-1 enzyme on the DNA.[10][12][13] After PARP-1 binds to a DNA break, the inhibitor, sitting in the catalytic pocket, induces allosteric changes that lock the enzyme onto the DNA.[12] This trapped PARP-DNA complex is a significant physical obstruction that is more cytotoxic than the unrepaired SSB itself. When a replication fork encounters this roadblock, it collapses, leading to the formation of a much more lethal DNA double-strand break (DSB).[6]

The potency of different PARP inhibitors is often correlated with their ability to trap PARP-1, not just inhibit its catalytic activity.

The Principle of Synthetic Lethality

The clinical success of PARP inhibitors is a prime example of "synthetic lethality".[10] This occurs when a combination of two genetic defects (or a defect and a drug) leads to cell death, whereas either event alone is viable.

Healthy cells have two major pathways to repair DNA DSBs:

-

Homologous Recombination (HR): An error-free, high-fidelity pathway.

-

Non-Homologous End Joining (NHEJ): An error-prone pathway.

Many hereditary cancers, including a subset of breast, ovarian, prostate, and pancreatic cancers, are caused by mutations in genes essential for the HR pathway, such as BRCA1 and BRCA2.[6][13] These HR-deficient (HRD) cancer cells are viable because they can still rely on PARP-1-mediated SSB repair to prevent the formation of DSBs.

When these HRD cancer cells are treated with a PARP inhibitor, the SSBs go unrepaired and are converted to DSBs during replication.[6] Because the primary DSB repair pathway (HR) is already defective, the cell cannot cope with this massive increase in genomic damage, leading to mitotic catastrophe and apoptosis.[6][7] In contrast, normal, healthy cells with a functional HR pathway can tolerate PARP inhibition by effectively repairing the resulting DSBs, providing a therapeutic window.[10]

Clinical Landscape of Approved PARP Inhibitors

The concept of synthetic lethality has been successfully translated to the clinic with the approval of several PARP inhibitors by regulatory agencies. Four prominent agents—Olaparib, Rucaparib, Niraparib, and Talazoparib—are now used for the treatment of various solid tumors, validating PARP-1 as a high-value therapeutic target.[6][10][11]

Part 2: The Candidate Inhibitor - this compound

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 953039-10-6 | [14][15][16] |

| Molecular Formula | C₈H₅ClN₂O | [15] |

| Molecular Weight | 180.59 g/mol | [15] |

| IUPAC Name | This compound | [15] |

| Appearance | Light yellow to brown solid/powder | [15][16] |

| Storage | 0-8 °C | [15][16] |

| Purity | Typically >95% | [15] |

graph "Molecule_Structure" { graph [label="Figure 2: Structure of this compound", labelloc=b, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

mol [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21971783&t=l"SCALE="TRUE"/>TD>TR>TABLE> >]; }

The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This scaffold is present in numerous approved drugs and clinical candidates, particularly in oncology, where it serves as the core for many kinase inhibitors (e.g., Gefitinib, Erlotinib). The rigid, planar structure of the quinazoline core provides a stable platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Its versatility allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Structural Hypothesis for PARP-1 Inhibition

While this compound has not been explicitly studied as a PARP-1 inhibitor, its structure contains key features that suggest a plausible interaction with the PARP-1 active site, which normally binds NAD+.

-

Nicotinamide Mimicry: Many PARP inhibitors contain a core structure that mimics the nicotinamide portion of NAD+.[17] The quinazoline ring, with its pyrimidine fused to a benzene ring, can be considered a bioisostere of the nicotinamide carboxamide group, capable of forming key hydrogen bonds and pi-stacking interactions within the active site.

-

Hydrogen Bonding Potential: The hydroxyl group at position 8 (-OH) and the nitrogen atoms within the quinazoline ring can act as hydrogen bond donors and acceptors. These are critical for anchoring a ligand in the PARP-1 active site, particularly by interacting with residues like Gly863 and Ser904.

-

Hydrophobic Interactions: The chloro-substituted bicyclic ring system provides a hydrophobic surface that can engage in favorable interactions with hydrophobic pockets within the enzyme's binding site. The chlorine atom at position 2 can modulate the electronic properties of the ring and potentially occupy a small hydrophobic pocket, enhancing binding affinity.

Based on these features, this compound represents a rational starting point for a PARP-1 inhibitor discovery program. The following section outlines a comprehensive plan to test this hypothesis.

Part 3: An Experimental Blueprint for Validation

This section provides a detailed, self-validating workflow to synthesize and evaluate this compound as a PARP-1 inhibitor.

Synthesis of this compound

The synthesis of quinazoline cores is well-established in organic chemistry.[18][19] A plausible and efficient route to this compound can be adapted from known procedures, starting from commercially available 2-amino-3-hydroxybenzoic acid. The causality behind this choice is the direct placement of the required hydroxyl group.

Protocol 1: Two-Step Synthesis of this compound

-

Step 1: Cyclization to form Quinazoline-2,8-diol

-

Rationale: This step forms the core quinazoline ring system. Urea is used as a non-toxic and inexpensive source of the C2-N3 fragment of the ring.

-

Procedure:

-

To a round-bottom flask, add 2-amino-3-hydroxybenzoic acid (1.0 eq) and urea (4.0 eq).

-

Heat the mixture to 190-200 °C with stirring for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Add hot water to the solidified mass and stir vigorously. Adjust the pH to ~9-10 with aqueous NaOH to dissolve the product.

-